molecular formula C15H14N2O B14952096 N-phenyl-2,3-dihydro-1H-indole-1-carboxamide CAS No. 61589-28-4

N-phenyl-2,3-dihydro-1H-indole-1-carboxamide

Cat. No.: B14952096
CAS No.: 61589-28-4
M. Wt: 238.28 g/mol
InChI Key: RIAYZJVKRQJSBF-UHFFFAOYSA-N
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Description

N-phenyl-2,3-dihydro-1H-indole-1-carboxamide is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with clinical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2,3-dihydro-1H-indole-1-carboxamide can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2,3-dihydro-1H-indole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

N-phenyl-2,3-dihydro-1H-indole-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-2,3-dihydro-1H-indole-1-carboxamide is unique due to its specific substitution pattern and the resulting biological activities. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in the field of chemistry and medicine .

Properties

CAS No.

61589-28-4

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

N-phenyl-2,3-dihydroindole-1-carboxamide

InChI

InChI=1S/C15H14N2O/c18-15(16-13-7-2-1-3-8-13)17-11-10-12-6-4-5-9-14(12)17/h1-9H,10-11H2,(H,16,18)

InChI Key

RIAYZJVKRQJSBF-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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